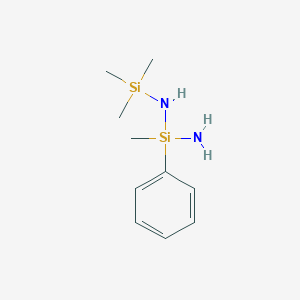
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C13H28N2Si3 It is known for its unique structure, which includes a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes continuous monitoring of reaction conditions, such as temperature and pressure, to ensure optimal yield and purity. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted silanediamine derivatives.
Scientific Research Applications
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine involves its ability to interact with various molecular targets through its reactive silicon and nitrogen atoms. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of novel compounds. The pathways involved in these reactions often include nucleophilic substitution and electrophilic addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of a silanediamine core.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in its acetylene linkage.
Uniqueness
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is unique due to its combination of a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
111830-94-5 |
|---|---|
Molecular Formula |
C10H20N2Si2 |
Molecular Weight |
224.45 g/mol |
IUPAC Name |
[amino-methyl-(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C10H20N2Si2/c1-13(2,3)12-14(4,11)10-8-6-5-7-9-10/h5-9,12H,11H2,1-4H3 |
InChI Key |
ORZSKCKDVFOLSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















